molecular formula C11H9NO2 B1582295 2-Methyl-N-phenylmaleimide CAS No. 3120-04-5

2-Methyl-N-phenylmaleimide

Cat. No.: B1582295
CAS No.: 3120-04-5
M. Wt: 187.19 g/mol
InChI Key: QAVUFFJVZGZJMO-UHFFFAOYSA-N
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Description

Contextualization within Maleimide (B117702) Chemistry

Maleimides are a class of organic compounds characterized by the imide functional group within a five-membered ring derived from maleic acid. wikipedia.org The defining feature of the maleimide scaffold is its electron-deficient carbon-carbon double bond, which makes it a highly reactive electrophile. ontosight.airesearchgate.net This reactivity is central to its utility in chemical synthesis and bioconjugation.

The primary reaction associated with maleimides is the Michael addition, particularly with thiol groups found in cysteine residues of proteins. researchgate.netthermofisher.com This reaction is highly specific and efficient under physiological pH conditions (6.5-7.5), forming a stable covalent thioether bond. thermofisher.com This has established maleimides as indispensable tools for protein labeling, immobilization, and the construction of antibody-drug conjugates (ADCs). nih.govresearchgate.net

Beyond Michael additions, maleimides are excellent dienophiles in Diels-Alder reactions, a type of [4+2] cycloaddition, which is widely used in polymer and materials science to create cross-linked networks and reversible, self-healing materials. wikipedia.orgresearchgate.net

Significance in Contemporary Chemical Science

The unique reactivity of the maleimide scaffold, modified by its specific substituents, gives 2-Methyl-N-phenylmaleimide and its relatives significance in several areas of modern chemistry.

Polymer Science: N-substituted maleimides are important monomers for creating high-performance polymers with high thermal stability, owing to the rigidity of the imide ring. wikipedia.orgtsijournals.com They can undergo both homopolymerization and copolymerization. For instance, N-phenylmaleimide readily copolymerizes with electron-rich monomers like styrene (B11656) and methyl methacrylate (B99206) to produce polymers with tailored properties. acs.orgtandfonline.com The synthesis of N-[4-chloro-2-methyl phenyl] maleimide and its subsequent polymerization highlights the ongoing interest in creating novel, thermally stable polymers from maleimide derivatives. tsijournals.com

Medicinal Chemistry and Biochemistry: The maleimide structure is a recognized pharmacophore found in natural products with a range of biological activities, including antifungal and anticancer properties. rsc.orgtandfonline.com Research has shown that N-substituted maleimides can act as enzyme inhibitors. ucl.ac.be A study on structurally related N-methyl-2-phenylmaleimides found them to be potent, reversible inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. nih.gov This suggests that the N-phenylmaleimide scaffold could be a valuable starting point for designing new therapeutic agents.

Materials Science and Organic Synthesis: In materials science, maleimides are key components in the development of advanced materials. Bismaleimides, which contain two maleimide groups, are used as crosslinkers to produce thermosetting resins for high-temperature applications, such as those in the aerospace industry. wikipedia.org Furthermore, the reactivity of maleimides in cycloaddition reactions makes them valuable building blocks for constructing complex cyclic and spirocyclic molecules, which are of significant interest in drug discovery and materials chemistry. rsc.orgrsc.org

Key Research Applications of N-Substituted Maleimides

FieldApplicationKey Finding/Example
Polymer ChemistryMonomer for Thermally Stable PolymersCopolymerization of N-phenylmaleimide with styrene or methyl methacrylate yields polymers with high glass transition temperatures. acs.orgtandfonline.com
BioconjugationProtein Labeling and Antibody-Drug Conjugates (ADCs)Maleimides react selectively with cysteine residues to form stable bioconjugates, a cornerstone of modern ADC technology. nih.govucl.ac.uk
Medicinal ChemistryEnzyme InhibitionN-methyl-2-phenylmaleimide acts as a potent competitive inhibitor of monoamine oxidase B (MAO-B). nih.gov
Materials ScienceSelf-Healing MaterialsThe reversible Diels-Alder reaction between maleimides and furans is used to create thermally remendable polymer networks. researchgate.net
Organic SynthesisBuilding Blocks for Complex MoleculesMaleimides serve as coupling partners in transition metal-catalyzed C–H activation to form spirocycles and other complex structures. rsc.org

Evolution of Research Trajectories

Research into maleimides has evolved significantly over the past decades, moving from fundamental synthesis to highly specialized applications.

Pioneering Synthesis and Reactivity Studies: Early research focused on establishing reliable methods for synthesizing N-substituted maleimides. The classic approach involves a two-step process: the acylation of a primary amine with maleic anhydride (B1165640) to form a maleanilic acid, followed by a dehydration step using agents like acetic anhydride to close the ring. tandfonline.comtandfonline.comorgsyn.org These foundational studies established the basic chemistry and reactivity of the maleimide ring system.

The Rise of Maleimide-Based Polymers: Following the development of synthetic routes, a major research thrust emerged in polymer chemistry. Scientists explored the free-radical polymerization of maleimide derivatives to create homopolymers and copolymers with desirable properties, particularly high thermal stability. tsijournals.com This work established maleimides as key monomers for high-performance plastics and resins.

The Bioconjugation Revolution: A paradigm shift occurred with the recognition of the maleimide-thiol reaction's utility in biology. researchgate.net This led to an explosion of research in bioconjugation, where maleimides became the reagent of choice for site-specifically modifying proteins. nih.gov This trajectory culminated in the development of second-generation antibody-drug conjugates, many of which rely on maleimide linkage chemistry. nih.gov More recent work in this area has focused on understanding and overcoming the potential instability of the maleimide-thiol adduct, leading to the design of next-generation maleimides for more robust bioconjugates. ucl.ac.uk

Contemporary and Future Outlook: Current research on maleimides is more diverse than ever. Organic chemists are exploring maleimides as versatile building blocks in complex synthetic strategies, such as C–H activation and annulation reactions, to access novel heterocyclic systems. rsc.orgrsc.org There is also a burgeoning interest in the photochemistry of maleimides, investigating how light can be used to drive unique cycloaddition reactions, with the substitution pattern on the maleimide ring playing a critical role in the reaction outcome. mdpi.comacs.org Future research will likely continue to expand the applications of maleimides in areas such as smart materials, drug delivery systems, and sustainable chemistry. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1-phenylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-8-7-10(13)12(11(8)14)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVUFFJVZGZJMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351059
Record name 2-Methyl-N-phenylmaleimide
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Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3120-04-5
Record name 2-Methyl-N-phenylmaleimide
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Record name 2-Methyl-N-phenylmaleimide
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Synthetic Methodologies for 2 Methyl N Phenylmaleimide and Its Derivatives

Established Synthetic Pathways

The synthesis of 2-Methyl-N-phenylmaleimide is primarily achieved through well-established chemical reactions that have been refined over time for improved efficiency and yield.

Acylation-Cyclodehydration Approaches

A common and traditional method for synthesizing N-substituted maleimides, including this compound, involves a two-step acylation-cyclodehydration process. ucl.ac.beorgsyn.org The initial step is the acylation of an aniline (B41778) with a maleic anhydride (B1165640) derivative. For instance, reacting an aniline with citraconic anhydride would yield the corresponding N-phenylmaleamic acid intermediate. ucl.ac.be This intermediate is often a stable solid that can be isolated. ucl.ac.beorgsyn.org

A study detailed the synthesis of various N-substituted maleimides where the maleamic acid intermediate was formed by reacting the appropriate aniline with maleic anhydride in diethyl ether. ucl.ac.be The resulting precipitate was then cyclized using acetic anhydride and sodium acetate (B1210297). ucl.ac.be

Catalyst-Mediated Syntheses (e.g., p-toluenesulfonic acid)

The efficiency of the cyclodehydration step can be significantly influenced by the choice of catalyst. While acetic anhydride and sodium acetate are common, other acid catalysts are also employed. p-Toluenesulfonic acid (p-TSA) has been identified as an effective catalyst for the synthesis of N-phenylmaleimide from maleic anhydride and aniline in a single step. google.com The use of p-TSA is advantageous because of its solubility in the reaction medium at high temperatures and its insolubility at lower temperatures, which simplifies its removal after the reaction. google.com

In one patented process, maleic anhydride is reacted with aniline in a water-immiscible organic solvent with p-TSA as the catalyst. google.com The water formed during the reaction is removed azeotropically. google.com This method has been shown to produce N-phenylmaleimide in high yield and purity. google.com The amount of p-TSA used is typically between 0.5% and 4% by weight relative to the maleic anhydride. google.com Some synthetic procedures also utilize a dual catalyst system, for example, combining p-toluenesulfonic acid with N-ethylpyrrolidone to facilitate the dehydration and ring closure of N-phenylmaleamic acid. google.com

Green Chemistry Principles in Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For the synthesis of N-phenylmaleimide derivatives, green chemistry principles have been applied to reduce waste, use safer solvents, and improve energy efficiency. tandfonline.comresearchgate.nettandfonline.comgctlc.org

One approach involves a two-step synthesis from maleic anhydride and a substituted aniline, followed by a Diels-Alder reaction. tandfonline.comresearchgate.net This sequence is designed to be cost-effective and to expose students in an undergraduate laboratory setting to green chemistry concepts such as atom economy and waste reduction. tandfonline.comresearchgate.net The use of safer chemicals and designing for energy efficiency are also key aspects of this methodology. tandfonline.comresearchgate.netgctlc.org For example, modifications to classical methods include performing reactions at room temperature or with gentle heating (60–70°C) to minimize energy consumption. tandfonline.com The synthesis can also be designed to be solvent-free in certain steps, further reducing its environmental impact. tandfonline.com

Synthesis of Substituted this compound Derivatives

The functionalization of the this compound core allows for the creation of a diverse library of compounds with tailored properties. This is achieved through various regioselective and stereoselective synthetic strategies.

Regioselective Functionalization Strategies

Regioselective functionalization involves introducing substituents at specific positions on the maleimide (B117702) ring or the N-phenyl group. Transition metal-catalyzed C-H activation has emerged as a powerful tool for this purpose. For instance, rhodium(III)-catalyzed reactions have been used for the hydroarylation and oxidative arylation of maleimides with 2-arylindazoles, leading to the formation of 3-(2-(2H-indazol-2-yl)phenyl)succinimide and 3-(2-(2H-indazol-2-yl)phenyl)maleimide derivatives with high regioselectivity. researchgate.net

Palladium(II)-catalyzed direct functionalization of the Csp2-H bond has also been reported for the synthesis of pyrazolono-maleimides from antipyrine (B355649) derivatives and maleimides. researchgate.net Another example includes the ruthenium-catalyzed, directing group-assisted regioselective C1-H activation and alkylation of carbazoles using maleimides. chim.it However, the reaction of carbazoles with this compound was reported to be unsuccessful under the specified conditions. chim.it

Stereoselective Synthesis of Enantiomers (e.g., enzymatic reduction)

The synthesis of specific enantiomers of this compound derivatives is crucial for applications where chirality is important, such as in pharmaceuticals. Biocatalysis, particularly the use of enzymes, offers a highly selective method for producing enantiomerically pure compounds. mdpi.comnih.gov

Old Yellow Enzymes (OYEs) are a class of ene-reductases that have been successfully used for the asymmetric reduction of the carbon-carbon double bond in this compound. mdpi.comnih.govfrontiersin.org This enzymatic reduction typically yields the (R)-enantiomer of the corresponding succinimide (B58015) with high enantiomeric excess (ee). mdpi.comnih.gov For example, the ene-reductase OYERo2 from Rhodococcus opacus 1CP has demonstrated excellent enantioselectivity (>99% ee) in the reduction of this compound to (R)-2-methyl-N-phenylsuccinimide. nih.gov The reaction can be performed using NADPH as a cofactor, which can be regenerated in situ using a glucose/glucose dehydrogenase system. rsc.org

Immobilization of the enzyme on a solid support, such as Celite, can improve its stability and reusability, making the process more cost-effective and scalable. rsc.org Studies have shown that immobilized TsOYE can achieve full conversion of this compound in an organic solvent like methyl tert-butyl ether (MTBE) with minimal water content. rsc.org The fungal strain Aspergillus fumigatus has also been used for the enantioselective reduction of 2-methyl-N-phenylalkylmaleimides to the corresponding (R)-succinimides with high conversion rates and excellent stereoisomeric excesses (>99% ee). researchgate.net

Table of Biocatalytic Reduction of this compound

Enzyme/OrganismSubstrateProductConversion (%)Enantiomeric Excess (ee, %)Reference
OYERo2 from Rhodococcus opacus 1CPThis compound(R)-2-Methyl-N-phenylsuccinimide>99>99 nih.gov
Immobilized TsOYE on CeliteThis compound(R)-2-Methyl-N-phenylsuccinimide>99Not Reported rsc.org
Aspergillus fumigatus ATCC 269342-Methyl-N-phenylalkylmaleimides(R)-2-Methyl-N-phenylalkylsuccinimidesSatisfactory>99 researchgate.net

Characterization Techniques for Synthetic Products

The unambiguous identification and purity assessment of synthesized this compound and its derivatives rely on a combination of modern analytical techniques. These methods provide detailed information about the molecular structure, elemental composition, and crystalline arrangement of the compounds.

Spectroscopic Analysis (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are fundamental tools for the structural elucidation of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: For N-substituted maleimides, the proton NMR spectrum typically reveals characteristic signals for the protons on the maleimide ring and the substituent groups. For example, in the ¹H NMR spectrum of N-(p-tolyl)maleimide, the aromatic protons appear as a multiplet in the range of δ 7.27-7.19 ppm, the vinylic protons of the maleimide ring show a singlet at δ 6.81 ppm, and the methyl protons give a singlet at δ 2.38 ppm. rsc.org

¹³C NMR: The carbon NMR spectrum complements the proton data by showing the chemical shifts of all unique carbon atoms. For N-(p-tolyl)maleimide, characteristic peaks are observed for the carbonyl carbons (δ 169.6 ppm), aromatic carbons (δ 138.0, 134.2, 129.8, 128.7, 126.0 ppm), and the methyl carbon (δ 21.1 ppm). rsc.org In the case of N-phenylmaleimide, the carbonyl carbon appears at δ 169.9 ppm, and the vinylic carbons at δ 134.6 ppm. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for N-Substituted Maleimide Derivatives
CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
N-(p-tolyl)maleimideCDCl₃7.27-7.19 (m, 4H, Ar-H), 6.81 (s, 2H, HC=), 2.38 (s, 3H, CH₃)169.6, 138.0, 134.2, 129.8, 128.7, 126.0, 21.1 rsc.org
N-phenylmaleimideDMSO-d₆-169.9, 134.6, 131.5, 128.8, 127.7, 126.8 nih.gov
N-(4-chlorophenyl)maleimideCDCl₃7.43 (m, 2H, Ar-H), 7.32 (m, 2H, Ar-H), 6.85 (s, 2H, HC=)169.1, 134.3, 133.7, 129.9, 129.3, 127.1 rsc.org
N-(o-tolyl)maleimideCDCl₃7.38-7.29 (m, 4H, Ar-H), 6.85 (s, 2H, HC=), 2.16 (s, 3H, CH₃)169.5, 136.5, 134.4, 131.2, 130.1, 129.4, 128.7, 126.9, 17.8 rsc.org

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectra of N-substituted maleimides are characterized by strong absorption bands corresponding to the carbonyl (C=O) groups of the imide ring, typically appearing in the region of 1700-1780 cm⁻¹. Other characteristic peaks include those for C=C stretching of the maleimide ring and aromatic C-H and C=C stretching vibrations. researchgate.net

Mass Spectrometry (MS) determines the molecular weight and can provide information about the structure of a compound through its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight of 187.19 g/mol . scbt.comchemspider.com The mass spectrum of N-(p-tolyl)maleimide shows a molecular ion peak at m/z 187, which is also the base peak, indicating the stability of the molecular ion. rsc.org

Table 2: Mass Spectrometry Data for N-Substituted Maleimide Derivatives
CompoundMolecular FormulaMolecular Weight ( g/mol )Mass Spectrum (m/z, rel. int.)Reference
This compoundC₁₁H₉NO₂187.19- scbt.comchemspider.com
N-(p-tolyl)maleimideC₁₁H₉NO₂187.19187 (M⁺, 100), 158 (10), 143 (8), 130 (23), 117 (18) rsc.org
N-(4-chlorophenyl)maleimideC₁₀H₆ClNO₂207.61207 (M⁺, 100), 163 (12), 151 (10), 137 (21) rsc.org
N-(o-tolyl)maleimideC₁₁H₉NO₂187.19187 (M⁺, 100), 169 (80), 141 (18), 130 (55) rsc.org

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is crucial for confirming the empirical and molecular formula of the synthesized product. For a series of N-phenylmaleimide-methylvinylisocyanate copolymers, elemental analysis was used to determine the copolymer composition. researchgate.net For N-phenylmaleimide (N-PMI), the experimentally determined values for carbon (69.4%), hydrogen (4.38%), and nitrogen (8.16%) were found to be in close agreement with the theoretical values. nih.gov Similarly, for a precursor, (Z)-4-oxo-4-(phenylamino)but-2-enoic acid, the elemental analysis values (C: 63.1%, H: 4.87%, N: 7.39%) matched well with the calculated theoretical values. nih.gov This technique is routinely used to verify the purity and composition of both final products and intermediates. nih.govresearchgate.netresearchgate.net

X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid, confirming the molecular structure and providing information on bond lengths, bond angles, and intermolecular interactions. While a specific study for this compound was not found, related N-phenylmaleimide derivatives have been characterized using this method. researchgate.net For instance, the crystal structure of 2,3-bis(ethylthio)-N-(p-methoxyphenyl)maleimide was determined, revealing a monoclinic crystal system with space group C2/c. researchgate.net Such studies are invaluable for unambiguously establishing the stereochemistry and solid-state conformation of these molecules. researchgate.net The dihedral angle between the phenyl ring and the maleimide ring is a critical parameter that influences the physical and chemical properties of N-phenylmaleimide derivatives. iucr.org

Reactivity and Reaction Mechanisms of 2 Methyl N Phenylmaleimide

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of the reactivity of 2-Methyl-N-phenylmaleimide, where it acts as a dienophile or dipolarophile to form various cyclic adducts.

Diels-Alder Reactions with Dienes (e.g., furan (B31954) derivatives, buta-1,3-diene)

In the context of [4+2] cycloaddition, or Diels-Alder reactions, this compound serves as an effective dienophile. Its reaction with conjugated dienes leads to the formation of six-membered rings. The presence of the electron-withdrawing imide functionality makes the double bond electron-poor and thus highly reactive towards electron-rich dienes.

The reaction with buta-1,3-diene is a classic example of a Diels-Alder reaction. N-phenylmaleimide reacts with buta-1,3-diene, often generated in situ from 3-sulfolene (B121364) at high temperatures (e.g., refluxing toluene (B28343) at >120 °C), to form the corresponding cyclohexene (B86901) derivative. rsc.orgresearchgate.net The reaction is efficient and serves as a common example in undergraduate laboratory settings. For this compound, a similar reaction is expected, though the substitution on the dienophile might require slightly adjusted reaction conditions to achieve comparable yields.

DieneDienophileConditionsProduct(s)YieldReference(s)
2-MethylfuranN-phenylmaleimideHeptane/Hexane, 80 °CExo-adduct90% ee nih.gov
Buta-1,3-diene (from 3-sulfolene)N-phenylmaleimideToluene, reflux (>120 °C)CycloadductNot specified rsc.org
2,5-DimethylfuranN-(4-chlorophenyl)maleimideSolvent-free, 140°C, 5 min (microwave)Exo-adduct44% tandfonline.com

Note: The data in this table is for the closely related compound N-phenylmaleimide and its derivatives, illustrating the typical conditions and outcomes for this class of reactions.

1,3-Dipolar Cycloaddition Reactions (e.g., with nitrones)

This compound can also act as a dipolarophile in 1,3-dipolar cycloaddition reactions, reacting with 1,3-dipoles like nitrones to form five-membered heterocyclic rings. rsc.org This type of reaction is a powerful tool for synthesizing complex heterocyclic systems, such as isoxazolidines, in a single step with high stereocontrol. chesci.com

The reaction of a nitrone with the double bond of the maleimide (B117702) is a concerted pericyclic reaction. chesci.com For example, the cycloaddition of α-(4-Methoxy)phenyl-N-phenyl nitrone to N-phenylmaleimide yields a syn-isoxazolidine, while α-(2-fluoro)phenyl-N-phenyl nitrone gives the anti-isoxazolidine, indicating that the stereochemistry of the product is influenced by the substituents on the nitrone. researchgate.net The methyl group in this compound would likely play a significant role in directing the regioselectivity and stereoselectivity of the cycloaddition due to both steric and electronic influences on the transition state.

Nucleophilic Addition Reactions

The electron-deficient nature of the double bond in this compound makes it highly susceptible to attack by nucleophiles. This reactivity is primarily manifested in Michael (or conjugate) addition reactions.

Michael Addition Reactions (e.g., with thiols, amines)

The Michael addition is a characteristic reaction of maleimides. The addition of a nucleophile to the β-carbon of the α,β-unsaturated carbonyl system is a key transformation.

With Thiols: The thiol-Michael addition, often referred to as a "click" reaction, is a highly efficient and specific reaction that proceeds rapidly under mild conditions, typically at pH 6.5-7.5. researchgate.netnih.gov The reaction involves the addition of a thiolate anion across the double bond to form a stable succinimide (B58015) thioether adduct. nih.gov This reaction is significantly faster than the competing reaction with amines at neutral pH. researchgate.net However, the resulting thioether linkage is not always stable; it can undergo a retro-Michael reaction, particularly in the presence of other thiols, leading to thiol exchange. researchgate.net The stability and kinetics of this exchange are influenced by the substituents on both the thiol and the maleimide. nih.govudel.edu For instance, an N-phenyl group can enhance the rate of thiol exchange due to resonance effects. udel.edu The 2-methyl substituent on the maleimide ring is expected to sterically hinder the approach of the nucleophile and may slightly decrease the electrophilicity of the double bond through its electron-donating inductive effect, thus potentially slowing the rate of the initial Michael addition. rsc.org

With Amines: Primary and secondary amines can also add to the maleimide double bond in an aza-Michael addition. However, this reaction is often slower than the thiol addition. Studies on N-phenylmaleimide have shown that primary amines can attack the olefinic bond of the imide. researchgate.net The reaction of aldehydes with N-phenylmaleimide, catalyzed by chiral primary amines, proceeds via an enamine intermediate to yield substituted succinimides with high enantioselectivity. nih.gov The reduced reactivity of the resulting secondary amine after the initial addition can be a challenge in polymerization reactions. rsc.org

NucleophileSubstrateCatalyst/ConditionsKey FindingsReference(s)
Thiols (e.g., Cysteine)MaleimidespH 6.5-7.5Rapid, specific formation of thiosuccinimide adduct; susceptible to retro-Michael reaction. nih.gov
4-Mercaptophenylacetic acidN-phenylmaleimideIncubated with glutathioneHalf-life of conversion: 3.1 h to 18 h; demonstrates thiol exchange. udel.edu
IsobutyraldehydeN-phenylmaleimideChiral primary amine in tolueneQuantitative yield of succinimide adduct with 94% enantiomeric excess. nih.gov

Note: This table presents data for the general maleimide class and the parent compound N-phenylmaleimide to illustrate the principles of Michael addition reactions.

Reactivity with Other Nucleophiles

Beyond thiols and amines, other soft nucleophiles can participate in Michael additions with maleimides. For example, the conjugate addition of ketones to maleimides, organocatalyzed by chiral primary amines, can produce enantioenriched succinimides in high yields. nih.gov The reaction proceeds through the formation of a transient nucleophilic enamine from the ketone and the amine catalyst. The electron-withdrawing and electron-releasing groups on the N-aryl ring of the maleimide have been shown to influence the reaction's stereoselectivity. nih.gov This indicates that this compound would be a viable substrate for such reactions, with the methyl group potentially influencing diastereoselectivity.

Hydrolytic Stability and Degradation Pathways

The stability of the maleimide ring and its adducts in aqueous environments is crucial for many of its applications. The primary degradation pathway for the maleimide ring itself is hydrolysis.

The hydrolysis of N-substituted maleimides is known to occur, particularly under alkaline conditions, leading to the opening of the imide ring to form the corresponding maleamic acid. jst.go.jp The stability is greater in acidic solutions. Studies on p-substituted N-phenylmaleimides have shown that the rate of hydrolysis is influenced by the electronic nature of the substituent on the phenyl ring. jst.go.jp

For the adducts formed from Michael additions, two primary degradation pathways exist: hydrolysis of the succinimide ring and the retro-Michael reaction.

Hydrolysis: The succinimide thioether adduct formed from a thiol-Michael addition can undergo hydrolysis. This involves the opening of the five-membered succinimide ring to form a stable succinamic acid product. researchgate.net This ring-opening reaction is generally irreversible and prevents any subsequent retro-Michael reaction, leading to a permanently stable conjugate. nih.govnih.gov The rate of this hydrolysis is dependent on pH, temperature, and local catalytic effects. nih.gov

Retro-Michael Reaction: As mentioned previously, the thiol-Michael addition is reversible. In environments containing other nucleophiles, particularly thiols like glutathione, the succinimide thioether can revert to the original maleimide and thiol, which can then react with the surrounding thiols in an exchange reaction. udel.edunih.gov The kinetics of this retro-reaction can be tuned by the choice of substituents on the maleimide and the pKa of the thiol. nih.govacs.org

The presence of the 2-methyl group on the maleimide ring of this compound is expected to influence these degradation pathways. Its electron-donating nature might slightly decrease the rate of hydrolytic attack on the carbonyl carbons, potentially increasing the stability of the imide ring compared to an unsubstituted analogue.

Influence of Substituents on Reactivity Profiles (e.g., para-substituent effect)

The reactivity of the carbon-carbon double bond in the maleimide ring of this compound is significantly influenced by the electronic properties of substituents on the N-phenyl ring. This influence is primarily transmitted through the phenyl group to the nitrogen atom and subsequently to the maleimide moiety. The effect of these substituents, particularly when located at the para position, can be quantitatively assessed using linear free-energy relationships, such as the Hammett equation.

The Hammett equation, in the form log(kₓ/k₀) = ρσ, provides a framework for understanding these electronic effects. In this equation, kₓ and k₀ are the rate constants for the reaction of a substituted and unsubstituted N-phenylmaleimide, respectively. The substituent constant (σ) quantifies the electron-donating or electron-withdrawing nature of the substituent, while the reaction constant (ρ) indicates the sensitivity of the reaction to these electronic effects.

Detailed research findings have demonstrated that the nature of the para-substituent on the N-phenyl ring can either enhance or diminish the electrophilicity of the maleimide double bond, thereby affecting the rates of various reactions, including nucleophilic additions and cycloadditions.

Research Findings on N-Phenylmaleimide Derivatives:

Studies on N-phenylmaleimide derivatives have provided valuable insights into the role of para-substituents. For instance, in the hydrolysis of p-substituted phenylmaleimides, a Hammett plot yields a straight line with a positive ρ value of 0.35. jst.go.jp A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups and decelerated by electron-donating groups. This is because electron-withdrawing substituents increase the partial positive charge on the maleimide double bond, making it more susceptible to nucleophilic attack by water.

In another study focusing on the peptide-catalyzed conjugate addition of butanal to C-substituted maleimides, a Hammett analysis was conducted on derivatives bearing different electronic substituents. nih.gov This investigation also revealed a positive ρ value of 2.29. nih.gov The large positive value indicates a significant buildup of negative charge in the transition state of the rate-determining step. nih.gov Consequently, electron-withdrawing groups on the phenyl ring strongly stabilize this transition state, leading to a faster reaction rate. nih.gov This supports a mechanism where the formation of an enolate-type intermediate following the nucleophilic attack is the rate-limiting step. nih.gov

The electronic nature of the substituent dictates the reactivity profile:

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and acyl (-COR) decrease the electron density on the N-phenyl ring. This effect is transmitted to the maleimide ring, increasing the electrophilicity of the double bond. As a result, the rate of nucleophilic addition reactions is enhanced.

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) and amino (-NH₂) increase the electron density on the N-phenyl ring. This reduces the electrophilicity of the maleimide double bond, thereby slowing down the rate of nucleophilic additions.

The following table summarizes the expected effect of various para-substituents on the relative reaction rate of nucleophilic addition to the this compound core, based on the principles observed in related N-phenylmaleimide systems.

Substituent (X)Substituent Constant (σₚ)Expected Effect on Reaction Rate
-OCH₃-0.27Decreases
-CH₃-0.17Decreases
-H0.00Baseline
-Cl0.23Increases
-CN0.66Increases
-NO₂0.78Increases

The following table presents experimentally determined Hammett reaction constants (ρ) for reactions involving N-phenylmaleimide derivatives, illustrating the sensitivity of different reaction types to substituent effects.

Reactionρ ValueInterpretation
Hydrolysis of p-substituted phenylmaleimides0.35 jst.go.jpReaction is moderately accelerated by electron-withdrawing groups, indicating a buildup of negative charge in the transition state. jst.go.jp
Peptide-catalyzed conjugate addition of butanal2.29 nih.govReaction is highly sensitive to electronic effects and strongly accelerated by electron-withdrawing groups, suggesting significant negative charge development in the rate-determining transition state. nih.gov

Polymerization Science and Applications of 2 Methyl N Phenylmaleimide Based Monomers

Homopolymerization Mechanisms

2-Methyl-N-phenylmaleimide can be polymerized through several mechanisms, each offering different levels of control over the resulting polymer's properties, such as molecular weight and tacticity. The primary methods for its homopolymerization include free radical, anionic, and group transfer polymerization.

Free radical polymerization is a common method for polymerizing vinyl monomers, including N-substituted maleimides. The process is typically initiated by the thermal decomposition of an initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to generate free radicals. These radicals then attack the electron-deficient double bond of the this compound monomer, initiating a chain reaction.

The polymerization of a related compound, N-[4-chloro-2-methyl phenyl] maleimide (B117702) (CMPMI), via free radical initiation with AIBN in tetrahydrofuran (THF) has been reported. The reaction, when refluxed at 65°C for 24 hours, yielded a homopolymer that was isolated by precipitation in a methanol-water mixture cmu.edu. The resulting polymers of N-substituted maleimides generally exhibit good thermal stability due to the rigid five-membered imide ring in their structure cmu.edu. The electron-withdrawing nature of the two adjacent carbonyl groups in the maleimide ring makes the double bond highly susceptible to radical attack cmu.edu.

Anionic polymerization offers a pathway to synthesize polymers with well-defined structures, including controlled molecular weights and narrow molecular weight distributions. This method is particularly effective for monomers with electron-withdrawing groups, such as maleimides. The polymerization is initiated by a nucleophilic attack on the monomer's double bond by an anionic initiator, such as an organolithium compound or an amine.

Studies on the anionic polymerization of N-substituted maleimides have shown that the reaction proceeds successfully in highly polar solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) researchgate.net. The choice of initiator and its counter-ion, as well as the solvent, can significantly influence the polymerization rate and the properties of the resulting polymer. For example, in the anionic polymerization of N-phenylmaleimide initiated by alkali metal tert-butoxides, the polymerization rate was found to be faster with larger counter-ions (K+ > Na+ > Li+) in THF at low temperatures researchgate.net.

The mechanism involves the formation of a propagating carbanion at the chain end, which then adds to subsequent monomer units. The stability of this propagating anion is crucial for achieving a "living" polymerization, where termination and chain transfer reactions are minimal. The presence of the N-phenyl group can influence the stereochemistry of the polymer chain, and the use of chiral initiators can lead to the formation of optically active polymers from achiral N-substituted maleimides.

Group Transfer Polymerization (GTP) is a living polymerization technique primarily used for acrylic monomers, but it can also be applied to other monomers like maleimides uobasrah.edu.iq. This method utilizes a silyl ketene acetal as an initiator and a nucleophilic or Lewis acid catalyst uobasrah.edu.iq. The polymerization proceeds through a Michael-type addition of the initiator to the monomer, with the silyl group transferring to the newly formed enolate end of the chain illinois.edu.

GTP offers the advantage of being conducted at or above room temperature, unlike many anionic polymerizations that require cryogenic conditions cmu.edu. This makes it a more cost-effective method for producing well-defined polymers cmu.edu. The living nature of GTP allows for the synthesis of block copolymers by sequential monomer addition and the creation of polymers with controlled molecular weights and low polydispersity illinois.edu.

While specific studies on the GTP of this compound are limited, the general mechanism suggests that the silyl ketene acetal initiator would react with the maleimide monomer in the presence of a suitable catalyst. The propagation would then involve the reaction of the terminal silyl ketene acetal with incoming monomer molecules, regenerating the active site at the end of each addition step illinois.edu.

Copolymerization Strategies

Copolymerization of this compound with other vinyl monomers is a powerful strategy to tailor the properties of the final material. By incorporating different monomer units into the polymer chain, properties such as thermal stability, solubility, and mechanical strength can be precisely controlled.

Radical copolymerization is a versatile method to synthesize a wide range of copolymers. The relative reactivity of the monomers towards the growing radical chains determines the composition and sequence distribution of the resulting copolymer. This is quantified by the monomer reactivity ratios (r1 and r2).

Copolymerization with Styrene (B11656): The copolymerization of N-phenylmaleimide (NPMI) with styrene (St) often results in a "nearly equimolecular" alternating copolymer, regardless of the monomer feed ratio researchgate.net. This alternating tendency is attributed to the formation of a charge-transfer complex between the electron-accepting maleimide and the electron-donating styrene researchgate.netcmu.edu. The reactivity ratios for the atom transfer radical copolymerization (ATRP) of N-phenylmaleimide (M1) and styrene (M2) have been determined to be r1 = 0.0325 and r2 = 0.0524 cmu.edu. These low values indicate a strong tendency for cross-propagation over homopropagation, leading to an alternating structure.

Copolymerization with Methyl Methacrylate (B99206): The free radical copolymerization of N-[4-chloro-2-methyl phenyl] maleimide (CMPMI) with methyl methacrylate (MMA) has been studied cmu.edu. The reactivity of N-substituted maleimides with MMA can be influenced by the substituents on the phenyl ring. For the copolymerization of N-(4-carboxyphenyl)maleimide (CPMI, M1) with MMA (M2), the reactivity ratios were found to be r1 = 0.26 and r2 = 2.51, indicating that the MMA radical prefers to add to another MMA monomer, while the CPMI radical also prefers to add to an MMA monomer researchgate.net. In another study involving a different substituted maleimide, the reactivity ratios for the copolymerization of N-[4-N'-((4-methoxyphenyl)aminocarbonyl)phenyl] maleimide (MPMI, M1) and MMA (M2) were determined as rMPMI = 0.33 and rMMA = 0.56 uctm.edu.

Table 1: Reactivity Ratios for the Copolymerization of N-Substituted Maleimides with Vinyl Monomers

Maleimide (M1)Comonomer (M2)r1r2Polymerization MethodReference
N-phenylmaleimideStyrene0.03250.0524ATRP cmu.edu
N-(4-carboxyphenyl)maleimideMethyl Methacrylate0.262.51Free Radical researchgate.net
N-[4-N'-((4-methoxyphenyl)aminocarbonyl)phenyl] maleimideMethyl Methacrylate0.330.56Free Radical uctm.edu

The synthesis of block and graft copolymers containing this compound segments allows for the creation of materials with unique morphologies and properties, combining the characteristics of different polymer blocks.

Block Copolymer Synthesis: Block copolymers can be synthesized using living polymerization techniques such as anionic polymerization, GTP, or controlled radical polymerization methods like ATRP. A common approach involves the sequential addition of monomers. For instance, a living polymer chain of one monomer can be used to initiate the polymerization of a second monomer, leading to the formation of a diblock copolymer. Another method involves the use of a functional initiator to create a polymer with a reactive end-group, which can then be used in a subsequent polymerization or coupling reaction to form the block copolymer rsc.orgnih.govnih.gov. The thiol-maleimide "click" reaction is a versatile method for conjugating polymer blocks prepared by different mechanisms rsc.orgnih.govnih.gov.

Graft Copolymer Synthesis: Graft copolymers consist of a main polymer backbone with one or more side chains of a different polymer. There are three main strategies for synthesizing graft copolymers:

"Grafting to": This method involves attaching pre-formed polymer chains with reactive end-groups onto a polymer backbone that has complementary reactive sites.

"Grafting from": In this approach, the polymer backbone contains initiator sites from which the side chains are grown via polymerization.

"Grafting through" (or the macromonomer method): This strategy involves the copolymerization of a conventional monomer with a macromonomer, which is a polymer chain with a polymerizable end-group.

For example, a copolymer of N-phenylmaleimide and methylvinylisocyanate can be functionalized with a stable radical like TEMPO. This functionalized polymer can then act as a polymeric counter-radical in the radical polymerization of styrene to yield graft copolymers doi.org. Another approach involves the grafted copolymerization of N-phenylmaleimide and styrene within the pores of a porous polyvinyl chloride (PVC) matrix to enhance the thermal resistance of the PVC illinois.edu.

Reactivity Ratios and Monomer Sequence Distribution

The reactivity ratios of monomers in a copolymerization reaction are critical parameters that dictate the composition and sequence distribution of the resulting polymer chain. These ratios, denoted as r₁ and r₂, describe the relative preference of a growing polymer chain ending in one monomer unit to add another molecule of the same monomer versus the comonomer.

For the copolymerization of N-phenylmaleimide (M₁) with various comonomers (M₂), studies have shown a strong tendency towards alternating structures, particularly with electron-donating monomers like styrene. tandfonline.comresearchgate.net In the free-radical initiated copolymerization of N-phenylmaleimide (NPMI) with styrene (St), the reaction yields a "nearly equimolecular" alternating copolymer, regardless of the monomer feed composition. tandfonline.com This behavior is reflected in the reactivity ratios, where both r₁ and r₂ are less than 1. For instance, in the NPMI-St system, the reactivity ratios were determined to be r₁(NPMI) = 0.047 and r₂(St) = 0.012. tandfonline.com The product of these ratios (r₁r₂ = 0.000564) is very close to zero, which is a strong indicator of a highly alternating monomer sequence distribution.

The copolymerization of N-phenylmaleimide with acrylic monomers such as methyl methacrylate (MMA) also shows a tendency for the monomers to incorporate into the polymer chain. tandfonline.comresearchgate.net The reactivity ratios for these systems are influenced by factors like the solvent used during polymerization. tandfonline.com This solvent effect is attributed to monomer solvation or the solvent's impact on the propagating radical. tandfonline.com

The monomer sequence distribution, which describes the arrangement of monomer units along the polymer backbone, is a direct consequence of the reactivity ratios. For systems like NPMI-St where r₁ and r₂ are both much less than 1, the sequence distribution is predominantly alternating (-M₁-M₂-M₁-M₂-). For other systems, the distribution may be more random or block-like, depending on the specific r₁ and r₂ values. rdd.edu.iq

Monomer 1 (M₁)Monomer 2 (M₂)r₁r₂System Tendency
N-phenylmaleimideStyrene0.0470.012Alternating
N-phenylmaleimideMethyl Methacrylate0.1831.022Random/Blocky
N-(4-carboxyphenyl)maleimideStyrene0.080.22Alternating
N-(4-carboxyphenyl)maleimideMethyl Methacrylate0.262.51Blocky

This table presents reactivity ratios for N-phenylmaleimide and a derivative, which are expected to be similar to those for this compound. Data sourced from multiple studies. tandfonline.comresearchgate.net

Polymer Characterization

The characterization of polymers derived from this compound is essential to understand their properties and potential applications. This involves determining their molecular weight, thermal stability, and chemical structure.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight and molecular weight distribution of polymers. specificpolymers.com This method separates polymer molecules based on their hydrodynamic volume in solution. lcms.cz The results provide key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution. specificpolymers.com

For polymers based on N-substituted maleimides, GPC/SEC is a standard characterization tool. researchgate.netresearchgate.net Studies on copolymers of N-substituted phenylmaleimides with methyl methacrylate have reported molecular weights (Mw) ranging from approximately 5,000 to 40,000 g/mol , with PDI values typically between 1.7 and 2.5, which is characteristic of free radical polymerization. researchgate.net The molecular weight of the resulting polymer can be influenced by polymerization conditions such as initiator concentration and reaction time. researchgate.net

Polymer SystemMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
Poly(N-phenylmaleimide)16,70073,5004.40
N-(p-nitrophenyl)maleimide-co-MMA-5,365 - 39,6631.70 - 2.49
Poly(Styrene-alt-N-phenylmaleimide)39,000~60,000~1.54

This table shows representative molecular weight data for polymers based on N-phenylmaleimide and its derivatives, determined by GPC/SEC. researchgate.netresearchgate.netnsysu.edu.tw

Thermal analysis techniques are crucial for evaluating the performance of polymers at elevated temperatures. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. rsc.org Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, which is used to determine thermal transitions like the glass transition temperature (Tg). rsc.org

Polymers incorporating the N-phenylmaleimide moiety are known for their exceptional thermal stability, a property conferred by the rigid five-membered imide ring in the polymer backbone. researchgate.netresearchgate.net TGA studies show that these polymers often exhibit high initial decomposition temperatures (Td), typically above 350°C. researchgate.net For example, an alternating copolymer of N-phenylmaleimide and cyclohexene (B86901) showed an initial decomposition temperature of 350°C. researchgate.net

DSC analysis reveals that the incorporation of N-phenylmaleimide units significantly increases the glass transition temperature (Tg) of copolymers. rsc.org The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A high Tg is a key characteristic of high-performance polymers. For instance, introducing just 5 wt% of N-phenylmaleimide into polymethylmethacrylate (PMMA) can increase the Tg by approximately 15°C. rsc.org Copolymers of N-phenylmaleimide with styrene can have Tg values well over 200°C. cnrs.fr

Polymer SystemTd (Initial Decomposition, °C)Tg (Glass Transition, °C)
Poly(N-phenylmaleimide-co-cyclohexene)350200
PMMA with 5 wt% N-phenylmaleimide290128
PMMA with 10 wt% N-phenylmaleimide298132
Poly(styrene-alt-N-phenylmaleimide)>350>200

This table presents thermal properties of various N-phenylmaleimide-based copolymers. researchgate.netrsc.orgcnrs.fr

Spectroscopic techniques are indispensable for confirming the chemical structure of the synthesized polymers. Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods used for the structural elucidation of N-phenylmaleimide-based polymers. sciensage.inforesearchgate.net

FTIR spectroscopy is used to identify the functional groups present in the polymer. researchgate.net For N-phenylmaleimide polymers, characteristic absorption bands include the symmetric and asymmetric stretching of the carbonyl (C=O) groups in the imide ring, which typically appear around 1780 cm⁻¹ and 1710 cm⁻¹, respectively. researchgate.net The successful polymerization is often confirmed by the disappearance of the peak corresponding to the C=C double bond of the maleimide monomer. sciensage.info

NMR spectroscopy (both ¹H and ¹³C) provides detailed information about the polymer's microstructure. nsysu.edu.twsciensage.info In the ¹H NMR spectrum of the polymer, the disappearance of the sharp singlet signal for the vinyl protons of the monomer (around 6.8 ppm for N-phenylmaleimide) is a clear indication of polymerization. sciensage.info This is replaced by broad signals in the aliphatic region (around 3-4 ppm) corresponding to the protons on the polymer backbone. sciensage.info The aromatic protons of the phenyl group remain visible in the 7-8 ppm range. nsysu.edu.tw ¹³C NMR spectroscopy can further confirm the polymer structure by showing the characteristic shifts for the carbonyl carbons and the carbons in the polymer main chain. nsysu.edu.twresearchgate.net

Advanced Polymeric Materials from this compound

The unique structural features of the this compound monomer, particularly the rigid imide ring and the aromatic phenyl group, make it an excellent building block for advanced, high-performance polymeric materials.

High-performance polymers are materials that exhibit outstanding properties, most notably high thermal stability, excellent mechanical strength, and chemical resistance. issp.ac.ru N-phenylmaleimide and its derivatives are widely used as monomers or comonomers to create such materials. yangchentech.comyangchentech.com The incorporation of the N-phenylmaleimide unit into a polymer chain imparts structural rigidity, which hinders the rotation of the polymer backbone. researchgate.net This structural stiffness is a primary reason for the observed increase in thermal stability and glass transition temperature. researchgate.netyangchentech.com

Copolymers based on N-phenylmaleimide are used to enhance the properties of commodity and engineering plastics. yangchentech.com For example, it is used as a heat-resistant modifier for resins like Acrylonitrile Butadiene Styrene (ABS) and Polymethylmethacrylate (PMMA), significantly raising their heat distortion temperature and allowing them to be used in more demanding applications, such as in the automotive and electronics industries. rsc.orgyangchentech.com

Furthermore, N-phenylmaleimide-styrene alternating copolymers have been utilized to improve the toughness of brittle thermosetting resins like bismaleimides. cnrs.fr The addition of a small weight percentage of the copolymer can lead to a significant increase in the fracture toughness of the cured resin with only a minor reduction in its flexural strength and thermal stability. cnrs.fr These materials find applications in aerospace and other high-tech industries where a combination of processability, toughness, and thermo-oxidative stability is required. researchgate.netfaa.gov The development of polymers from this compound is expected to follow these trends, yielding materials suitable for high-stress, high-temperature environments. yangchentech.com

Biomedical and Pharmaceutical Research Applications

Bioconjugation Chemistry

Bioconjugation is the chemical strategy of linking two molecules, where at least one is a biomolecule, to form a single hybrid construct. The maleimide (B117702) moiety is a highly effective tool in this process due to its chemoselective reactivity with sulfhydryl (thiol) groups under physiological conditions, forming stable thioether bonds.

Protein and Peptide Modification

The modification of proteins and peptides is crucial for enhancing their therapeutic properties, improving stability, and understanding their biological functions. Maleimides, including 2-Methyl-N-phenylmaleimide, are instrumental in this area by providing a reliable handle for attaching other molecules to cysteine residues. gmu.edu This process can increase the half-life of a peptide therapeutic by conjugating it to a polymer like polyethylene glycol (PEGylation), shield it from proteolytic degradation, or alter its structure to probe its biological activity. gmu.edugenscript.com The N-terminal amino group is another common site for modification, and acetylation is often used to remove its positive charge, which can increase the peptide's stability against enzymatic degradation. biosynth.com

The fundamental reaction involves the nucleophilic attack of a cysteine's thiol group on one of the double-bonded carbons of the maleimide ring. This creates a stable covalent bond, effectively linking the maleimide-containing molecule to the protein or peptide.

Table 1: Maleimide-Thiol Conjugation Reaction

Reactant 1Reactant 2Resulting LinkageApplication
Maleimide (e.g., this compound)Biomolecule with Thiol Group (e.g., Cysteine in a protein)Stable Thioether BondCovalent attachment of probes, drugs, or polymers to proteins/peptides.

Introduction of Labels and Probes

To visualize and track biomolecules within complex biological systems, they are often tagged with labels or probes. This compound can be functionalized to carry such reporters. By synthesizing derivatives where the N-phenyl group is attached to a fluorescent dye (like fluorescein), a quencher, or an affinity tag (like biotin), the resulting compound can be used to label proteins specifically at cysteine sites.

These labeled proteins are invaluable for a variety of assays, including:

Fluorescence-based assays: Tracking protein localization and interactions within cells.

Immunoassays: Using biotin-labeled proteins, which have a strong affinity for avidin and streptavidin, for detection and quantification.

Protein-protein interaction studies: Monitoring changes in fluorescence to study binding events.

Targeted Drug Delivery Systems

The concept of a "magic bullet," a drug that specifically targets diseased cells without affecting healthy tissue, is a central goal of modern medicine. nih.gov Targeted drug delivery aims to achieve this by linking a potent therapeutic agent to a targeting moiety, such as a monoclonal antibody, that recognizes antigens on the surface of target cells. nih.gov This strategy enhances drug accumulation at the desired site, increasing efficacy and reducing systemic toxicity. nih.gov

Maleimide chemistry is a key enabler of these systems, particularly in the construction of Antibody-Drug Conjugates (ADCs). A derivative of this compound can act as a linker, covalently attaching a cytotoxic drug to a cysteine residue on the antibody. nih.gov This creates a stable conjugate that circulates in the bloodstream until the antibody binds to its target cell, at which point the drug is internalized and exerts its therapeutic effect. nih.govnih.gov Nanocarriers like polymers and dendrimers are also used to improve the delivery of drugs to specific targets. nih.govnih.gov

Enzyme Inhibition Studies

Beyond its role in bioconjugation, the maleimide scaffold has been explored for its potential as an enzyme inhibitor. The specific geometry and electronic properties of the ring can allow it to fit into the active site of an enzyme and interact with key residues, blocking the enzyme's function.

Monoamine Oxidase B (MAO-B) Inhibition by Maleimides

Monoamine Oxidase B (MAO-B) is an enzyme that degrades neurotransmitters like dopamine. frontiersin.org Inhibitors of MAO-B are used in the treatment of Parkinson's disease and other neurological disorders to help alleviate symptoms linked to dopamine deficiency. frontiersin.orgcriver.com The enzyme is also a target in the context of neurotoxicity, as it can convert pro-toxins like MPTP into potent neurotoxins that damage dopaminergic neurons. criver.commdpi.com

Research has identified N-methyl-2-phenylmaleimide as a potent and competitive inhibitor of MAO-B. nih.gov In one study, this compound was found to be approximately 30 times more potent than a structurally related pyrrole analogue, demonstrating the significance of the maleimide core for this specific inhibitory activity. nih.gov

Table 2: Comparative Inhibition of Monoamine Oxidase B (MAO-B)

CompoundEnzyme-Inhibitor Dissociation Constant (Ki)Relative Potency
N-Methyl-2-phenylmaleimide3.49 µM nih.govHigh
1-Methyl-3-phenylpyrrole118 µM nih.govLow

Structure-Activity Relationships in Enzyme Inhibition

Structure-activity relationship (SAR) studies are fundamental to drug design, seeking to understand how a molecule's chemical structure correlates with its biological activity. nih.govmdpi.com For the inhibition of MAO-B by phenylmaleimides, the maleimide ring itself is a critical determinant of potency. nih.gov

The superior inhibitory activity of N-methyl-2-phenylmaleimide compared to its pyrrolyl analogue is attributed to the maleimide's ability to act as a hydrogen bond acceptor. nih.gov The two carbonyl groups on the maleimide ring can form hydrogen bonds with residues in the active site of the MAO-B enzyme, stabilizing the enzyme-inhibitor complex. This additional interaction, which is absent in the corresponding pyrrole structure, leads to a tighter binding and more potent inhibition. nih.gov This highlights a key principle in SAR: small changes in a molecule's structure, such as the inclusion of hydrogen-bond-accepting carbonyl groups, can have a profound impact on its enzymatic inhibitory power. nih.gov

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Computational and Theoretical Investigations of 2 Methyl N Phenylmaleimide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic distribution and energy levels within the molecule.

The electronic structure of 2-Methyl-N-phenylmaleimide dictates its fundamental chemical and physical properties. DFT calculations are commonly employed to analyze this structure. Methods like B3LYP with basis sets such as 6-311+G(d,p) are used to optimize the molecular geometry and compute electronic properties. nih.govnih.gov Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.com A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps are also generated from these calculations. The MEP visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the electron-poor regions are expected around the carbonyl groups, making them susceptible to nucleophilic attack, while the phenyl ring and the carbon-carbon double bond in the maleimide (B117702) ring would show different electronic characteristics.

Table 1: Key Electronic Properties Investigated via Quantum Chemical Calculations

Property Description Typical Computational Method Significance
HOMO Energy Energy of the Highest Occupied Molecular Orbital. DFT (e.g., B3LYP/6-311G(d,p)) Indicates electron-donating ability.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. DFT (e.g., B3LYP/6-311G(d,p)) Indicates electron-accepting ability.
HOMO-LUMO Gap Energy difference between LUMO and HOMO. Calculated from LUMO and HOMO energies Predicts chemical reactivity and stability. mdpi.com
MEP Molecular Electrostatic Potential. Calculated from DFT wavefunctions Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. researchgate.net

The reactivity of this compound can be quantified using reactivity descriptors derived from DFT calculations. nih.gov The maleimide moiety, with its electron-withdrawing carbonyl groups, makes the double bond electrophilic and a good dienophile in cycloaddition reactions.

The global electrophilicity index (ω) is a critical descriptor that measures the stabilization in energy when a system acquires additional electronic charge from its environment. researchgate.netuss.cl It is calculated using the energies of the HOMO and LUMO. Molecules with a high electrophilicity index are considered strong electrophiles. For instance, in one computational study, (1E,3E)-1,4-dinitro-1,3-butadiene was classified as a super strong electrophile with a calculated ω index of 4.24 eV, while N-methyl azomethine ylide was found to be a marginal electrophile (ω = 0.38 eV) but a very strong nucleophile. mdpi.com By calculating this index for this compound, its reactivity in polar organic reactions can be predicted and compared with other reactants on an absolute scale. researchgate.net

Mechanistic Studies through Computational Chemistry (e.g., transition state analysis)

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, chemists can identify the lowest energy path from reactants to products, which involves locating transition states (TS) and intermediates.

For reactions involving this compound, such as Diels-Alder or Michael addition reactions, computational studies can distinguish between different possible mechanisms (e.g., concerted vs. stepwise). mdpi.com For example, in a [3+2] cycloaddition reaction, computational analysis can reveal a one-step, kinetically controlled process by locating a single transition state connecting reactants and products. researchgate.netresearchgate.net The geometry of the transition state provides crucial information about the bond-forming and bond-breaking processes. Techniques like Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that the located TS correctly connects the reactants and products. The presence of the methyl group on the maleimide ring can influence the stereoselectivity of the reaction, a feature that can be rationalized by comparing the activation energies of the different transition states leading to various stereoisomers.

Thermodynamic and Kinetic Modeling of Reactions

Beyond mechanistic pathways, computational modeling provides quantitative data on the thermodynamics and kinetics of reactions. The Gibbs free energy of reaction (ΔG), enthalpy (ΔH), and entropy (ΔS) can be calculated to determine the spontaneity and position of equilibrium.

For a Diels-Alder reaction involving an N-phenylmaleimide derivative, calculations can predict whether the exo or endo adduct is the thermodynamically more stable product by comparing their Gibbs free energies. researchgate.net Kinetic parameters, most importantly the activation energy (Ea), are determined from the energy difference between the reactants and the transition state. A kinetic study of the Diels-Alder reaction between N-phenylmaleimide and a furan-based compound found that the reaction followed second-order kinetics. nih.gov Such computational studies can predict reaction rates and how they are affected by temperature, solvent, and catalysts, providing a detailed understanding that complements experimental work. nih.govsemanticscholar.org

Structure-Property Relationship Predictions

Predicting how changes in molecular structure affect a compound's properties is a central goal of computational chemistry, with significant applications in materials science and drug discovery. Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate chemical structure with a specific property, such as biological activity.

For maleimide derivatives, QSAR studies have been successfully used to build models that predict their inhibitory activity against specific enzymes. researchgate.netnih.gov In these studies, a range of molecular descriptors are calculated for a series of related compounds. These descriptors can be electronic (e.g., partial charges), topological (e.g., molecular connectivity), or geometric (e.g., surface area). A QSAR model for maleimide derivatives as glycogen (B147801) synthase kinase-3β (GSK-3β) inhibitors was developed using the Monte Carlo method, which successfully identified molecular fragments responsible for increasing or decreasing inhibitory activity. nih.gov Such models can be used to predict the activity of this compound and to guide the design of new derivatives with enhanced properties.

Molecular Docking and Drug Design Simulations

In the context of drug design, computational simulations are used to predict how a molecule like this compound might interact with a biological target, typically a protein or enzyme.

Molecular docking is a technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net A study specifically investigating the molecular mechanism of a traditional Chinese medicine for treating osteonecrosis of the femoral head performed molecular docking of this compound with the NOS3 protein, indicating good binding activity. researchgate.net Other studies have docked various maleimide derivatives into the active sites of enzymes like GSK-3β and cyclooxygenase-2 (COX-2), revealing key interactions such as hydrogen bonds and hydrophobic contacts that are responsible for their inhibitory activity. nih.govresearchgate.netnih.gov

Following docking, Molecular Dynamics (MD) simulations can be performed to study the stability of the ligand-receptor complex over time. mdpi.com MD simulations model the movement of atoms and molecules, providing insights into the flexibility of the protein and the ligand and confirming that the binding mode predicted by docking is stable in a more realistic, dynamic environment. researchgate.netmdpi.com

Table 2: Computationally Investigated Protein Targets for Maleimide Derivatives

Target Protein Therapeutic Area Computational Method Investigated Compound(s) Reference
NOS3 Osteonecrosis Molecular Docking This compound researchgate.net
GSK-3β Cancer, Neurological Disorders Molecular Docking, MD Simulations, QSAR Various Maleimide Derivatives nih.gov, researchgate.net, nih.gov
COX-2 Inflammation Molecular Docking Maleimide-benzenesulfonamide derivatives nih.gov
hMGL Neurological Disorders, Cancer QSAR N-substituted maleimides researchgate.net

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies

The development of more efficient and sustainable methods for the synthesis of 2-Methyl-N-phenylmaleimide and its derivatives is a key area of future research. Traditional synthetic routes often involve multi-step processes with harsh reaction conditions. tandfonline.comresearchgate.net Emerging methodologies are focusing on greener, more atom-economical approaches.

One promising direction is the use of microwave-assisted organic synthesis (MAOS). This technique has been shown to significantly reduce reaction times and improve yields for the synthesis of related N-substituted maleimides. tandfonline.com For instance, the cyclization of N-(4-chloro)maleanilic acid to N-(4-chlorophenyl)maleimide saw a 99% reduction in reaction time with a moderate increase in temperature when using microwave heating compared to conventional thermal methods. tandfonline.com The application of this technology to the synthesis of this compound could offer similar benefits, making the process more energy-efficient and scalable.

Another avenue of exploration is the development of one-pot syntheses and the use of novel catalytic systems. Research into organocatalytic methods for the atroposelective synthesis of N-aryl maleimides is paving the way for milder and more selective reaction conditions. chemrxiv.org Furthermore, the use of ionic liquids as both solvent and catalyst is being investigated to create extremely atom-efficient synthetic pathways. tandfonline.com The table below summarizes some of the key aspects of emerging synthetic methodologies.

MethodologyPotential Advantages for this compound Synthesis
Microwave-Assisted Organic Synthesis (MAOS)Reduced reaction times, increased yields, improved energy efficiency.
One-Pot SynthesesStreamlined processes, reduced waste, lower operational costs.
Novel Catalytic Systems (e.g., organocatalysis, ionic liquids)Milder reaction conditions, higher selectivity, improved atom economy.
Green Solvents and ReagentsReduced environmental impact, safer laboratory practices.

Advanced Polymer Architectures

The unique chemical structure of this compound, featuring a reactive double bond and a rigid phenyl group, makes it an excellent building block for a variety of advanced polymer architectures. Future research is expected to focus on the design and synthesis of polymers with precisely controlled structures and functionalities.

One area of significant interest is the development of well-defined copolymers. The copolymerization of N-substituted maleimides with other vinyl monomers allows for the creation of materials with tailored thermal and mechanical properties. nih.gov For example, the incorporation of N-substituted maleimides can enhance the heat resistance of common polymers like polystyrene and poly(methyl methacrylate). nih.gov Future work will likely explore the synthesis of block copolymers, graft copolymers, and star-shaped polymers incorporating this compound to create novel materials for specialized applications.

The versatility of the maleimide (B117702) group also allows for post-polymerization modification, opening up possibilities for creating functional polymers with complex architectures. nih.gov This could involve the attachment of bioactive molecules, sensors, or other functional moieties to the polymer backbone. The development of such "smart" polymers is a rapidly growing field with potential applications in areas ranging from drug delivery to advanced coatings.

Expanded Biomedical Applications

The maleimide moiety is well-known for its high reactivity and selectivity towards thiol groups, making it a valuable tool in bioconjugation. nih.gov This reactivity is the basis for many of the emerging biomedical applications of polymers derived from this compound.

A key application is in the development of targeted drug delivery systems. Maleimide-functionalized polymers can be conjugated to antibodies, peptides, or other targeting ligands that can specifically bind to cancer cells or other diseased tissues. This allows for the targeted delivery of therapeutic agents, potentially reducing side effects and improving treatment efficacy. nih.gov For instance, maleimide-modified liposomes have shown enhanced cellular uptake and improved anti-tumor effects in preclinical studies. nih.gov

Another promising area is in the development of advanced biomaterials for tissue engineering and regenerative medicine. The ability to functionalize polymers with bioactive molecules can be used to create scaffolds that promote cell adhesion, proliferation, and differentiation. The maleimide group provides a convenient handle for attaching such molecules to the polymer backbone.

The table below highlights some of the potential biomedical applications of this compound-based polymers.

Application AreaRole of this compound Polymers
Targeted Drug DeliveryAs a platform for conjugating targeting ligands and therapeutic agents.
Tissue EngineeringAs a component of functionalized scaffolds that promote tissue regeneration.
Diagnostics and ImagingFor the development of targeted imaging agents and biosensors.
BioconjugationAs a versatile tool for linking biomolecules to create novel hybrid materials.

Integration with Green and Sustainable Chemistry

The principles of green and sustainable chemistry are becoming increasingly important in all areas of chemical research and development. For this compound, this translates to a focus on developing environmentally benign synthetic methods and creating polymers that are recyclable or biodegradable.

As mentioned in the section on novel synthetic methodologies, the use of greener solvents, catalysts, and energy sources is a key aspect of this effort. tandfonline.comresearchgate.net The development of solvent-free reaction conditions is another important goal. tandfonline.com Furthermore, exploring the use of bio-based starting materials for the synthesis of this compound could significantly reduce its environmental footprint.

In terms of polymer sustainability, research is likely to focus on the design of polymers that can be easily depolymerized and recycled. This could involve the incorporation of cleavable linkages into the polymer backbone. Additionally, the development of biodegradable polymers based on this compound could open up new applications in areas such as temporary medical implants and environmentally friendly packaging materials.

Synergistic Experimental and Computational Approaches

The integration of computational modeling with experimental research is a powerful strategy for accelerating the discovery and development of new materials. In the context of this compound, computational approaches can provide valuable insights into its reactivity, polymerization behavior, and the properties of the resulting polymers.

Density Functional Theory (DFT) calculations, for example, can be used to model the electronic structure of the monomer and predict its reactivity in various chemical reactions. mdpi.com This information can be used to guide the design of new synthetic routes and to understand the mechanisms of polymerization. DFT modeling has been successfully applied to study the alternating radical copolymerization of maleic anhydride (B1165640) and olefins, providing insights that are relevant to the polymerization of N-substituted maleimides. mdpi.comresearchgate.net

Molecular dynamics simulations can be used to predict the bulk properties of polymers derived from this compound, such as their glass transition temperature, mechanical strength, and solubility. This can help to screen potential polymer architectures and identify promising candidates for specific applications without the need for extensive experimental synthesis and characterization. The synergy between these computational predictions and experimental validation will be crucial for the rational design of next-generation materials based on this compound.

Q & A

Q. Table 1: Enzyme Variant Performance on this compound

Enzyme VariantConversion (%)Enantioselectivity (ee)Key Residue Role
TsOYE WT>95>98% (R)Broad substrate tolerance
C25A>90>97% (R)Enhanced stability
C25G8592% (R)Narrow specificity
Data adapted from catalytic performance studies .

Q. Table 2: Computational Binding Parameters

TargetBinding Energy (kcal/mol)Key Interactions
NOS3-7.04SER354 hydrogen bond
TNF-α-6.82Hydrophobic pocket
Derived from molecular docking .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.